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Introduction

Erlose, a non-reducing trisaccharide composed of two a-glucose units and one B-fructose unit
(a-D-glucopyranosyl-(1 - 4)-a-D-glucopyranosyl-(1 < 2)-B-D-fructofuranoside), is a
carbohydrate of growing interest in the fields of food science and pharmaceuticals. Found
naturally in honey and produced enzymatically, its potential as a low-cariogenic sweetener and
functional food ingredient is currently being explored.[1] Understanding the interaction of
erlose with glycoside hydrolases (GHS) is crucial for elucidating its metabolic fate, its potential
as a prebiotic, and for the development of novel therapeutic strategies targeting carbohydrate
metabolism.

Glycoside hydrolases are a broad class of enzymes that catalyze the cleavage of glycosidic
bonds in carbohydrates.[2][3] The susceptibility of erlose to hydrolysis by various GHs, such as
a-glucosidases and sucrase-isomaltase, determines its breakdown and subsequent absorption
in the gastrointestinal tract. These application notes provide a comprehensive overview of
erlose as a substrate for GHs, detailed experimental protocols for its characterization, and
potential applications in research and drug development.

Erlose as a Substrate for Glycoside Hydrolases

While specific kinetic data for the hydrolysis of erlose by various glycoside hydrolases is not
extensively reported in the literature, it is anticipated that enzymes with activity towards sucrose
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and maltose may also hydrolyze erlose due to its structural components. The primary products
of complete erlose hydrolysis are expected to be two molecules of glucose and one molecule
of fructose.

Glycoside hydrolases that are likely candidates for erlose hydrolysis include:

e 0-Glucosidases (EC 3.2.1.20): These enzymes are widespread and catalyze the liberation of
a-glucose from the non-reducing end of substrates.[4] a-Glucosidases from sources such as
Saccharomyces cerevisiae (baker's yeast) and Aspergillus niger are commercially available
and have been shown to hydrolyze a range of a-linked oligosaccharides.[5][6][7][8]

e Sucrase-lsomaltase (EC 3.2.1.48-10): This enzyme complex, located in the brush border
membrane of the small intestine, is responsible for the final steps of starch, sucrose, and
isomaltose digestion.[9][10][11][12] Given that erlose contains a sucrose moiety, it is
plausible that the sucrase subunit of this complex can hydrolyze the a-1,2 glycosidic bond.

The hydrolysis of erlose can proceed through the cleavage of either the a-1,4 or the a-1,2
glycosidic bond, leading to different intermediate products (sucrose and glucose, or maltose
and fructose, respectively). The final products of complete hydrolysis will be glucose and
fructose.

Data Presentation: Kinetic Parameters of Related
Substrates

To provide a reference for expected enzyme activity, the following table summarizes the kinetic
parameters of a-glucosidases from common sources with substrates structurally related to
erlose.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.medchemexpress.com/%CE%B1-glucosidase-yeast.html
https://pubmed.ncbi.nlm.nih.gov/6338938/
https://pubmed.ncbi.nlm.nih.gov/1639895/
https://www.mdpi.com/2073-4344/15/5/450
https://pmc.ncbi.nlm.nih.gov/articles/PMC5723575/
https://pubmed.ncbi.nlm.nih.gov/7626234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5491789/
https://pubmed.ncbi.nlm.nih.gov/10890274/
https://www.researchgate.net/publication/229666684_Subunits_of_the_Small-Intestinal_Sucrase_Isomaltase_Complex_and_Separation_of_Its_Enzymatically_Active_Isomaltase_Moiety
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Enzyme Vmax
Substrate Km (mM) . Reference
Source (umol/min/mg)

p-Nitrophenyl-a-
Aspergillus niger  D- 0.17 18.7 [7]

glucopyranoside

Aspergillus niger  Soluble Starch 5.7 (mg/mL) 1000 (U/mg) [8]
Saccharomyces N

. Maltose ~18 Not specified [13]
cerevisiae
Saccharomyces N

o Trehalose ~7 Not specified [13]
cerevisiae

Saccharomyces a- -~
o _ ~35 Not specified [13]
cerevisiae Methylglucoside

Note: The provided Km and Vmax values are for substrates other than erlose and should be
used as a general guide. The experimental protocols outlined below can be used to determine
the specific kinetic parameters for erlose.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Erlose and Product
Identification by HPLC

This protocol describes the hydrolysis of erlose using a commercially available a-glucosidase
and the identification and quantification of the reaction products using High-Performance Liquid
Chromatography (HPLC).

Materials:
o Erlose (=98% purity)
o 0-Glucosidase from Aspergillus niger or Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

e Sodium Acetate Buffer (50 mM, pH 4.5)
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Sodium Phosphate Buffer (50 mM, pH 7.0)

Glucose, Fructose, and Sucrose standards for HPLC

Deionized water

Acetonitrile (HPLC grade)

Syringe filters (0.22 pm)

Equipment:

o HPLC system with a Refractive Index (RI) detector

e Amino-based or ligand-exchange HPLC column suitable for carbohydrate analysis
» Water bath or incubator

o Vortex mixer

e Microcentrifuge

e Analytical balance

Procedure:

o Preparation of Reagents:

o Prepare a 10 mg/mL stock solution of erlose in deionized water.

o Prepare 1 mg/mL stock solutions of glucose, fructose, and sucrose in deionized water for
use as standards.

o Reconstitute the a-glucosidase according to the manufacturer's instructions to a
concentration of 1 U/mL in the appropriate buffer (e.g., sodium acetate buffer, pH 4.5 for A.
niger a-glucosidase).

e Enzymatic Reaction:
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o Set up the reaction mixture in a microcentrifuge tube as follows:
= 50 pL of 10 mg/mL Erlose solution
= 440 pL of appropriate buffer
= 10 pL of 1 U/mL a-glucosidase solution
o Prepare a negative control by replacing the enzyme solution with buffer.

o Incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 60°C for A.
niger a-glucosidase) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

o Terminate the reaction at each time point by heating the tubes at 95-100°C for 5-10
minutes to denature the enzyme.

o Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.

e HPLC Analysis:
o Filter the supernatant through a 0.22 pum syringe filter into an HPLC vial.

o Set up the HPLC system with a suitable column for carbohydrate analysis (e.g., an amino
column).

o Use an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25
v/v), at a flow rate of 1.0 mL/min.

o Inject 10-20 pL of the prepared standards and samples.

o Identify and quantify the peaks corresponding to erlose, glucose, fructose, and any
intermediate products by comparing their retention times and peak areas with the
standards.

Protocol 2: Determination of Kinetic Parameters (Km
and Vmax)
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This protocol outlines a colorimetric assay to determine the Michaelis-Menten kinetic
parameters (Km and Vmax) for the hydrolysis of erlose by a-glucosidase. This method relies
on the quantification of released glucose using a coupled enzyme assay.

Materials:

Erlose

e 0-Glucosidase

o Glucose Oxidase/Peroxidase (GOPOD) reagent kit (e.g., Megazyme K-GLUC)
o Appropriate buffer for a-glucosidase

» 96-well microplate

e Microplate reader

Procedure:

o Preparation of Reagents:

o Prepare a series of erlose solutions of varying concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5,
10, 20 mM) in the appropriate buffer.

o Prepare a stock solution of a-glucosidase in the same buffer. The final concentration in the
assay should be determined empirically to ensure a linear reaction rate over the
measurement period.

e Enzymatic Reaction:

[e]

In a 96-well microplate, add 50 uL of each erlose concentration to triplicate wells.

o

Add 40 pL of buffer to each well.

[¢]

Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.

[¢]

Initiate the reaction by adding 10 pL of the a-glucosidase solution to each well.
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o Incubate for a fixed time (e.g., 10-30 minutes) during which the reaction is linear.

o Stop the reaction by adding a stop solution as recommended by the GOPOD kit
manufacturer or by heat inactivation.

e Glucose Quantification:
o Add 200 pL of the prepared GOPOD reagent to each well.

o Incubate at the recommended temperature for the specified time (e.g., 20 minutes at
50°C).

o Measure the absorbance at the specified wavelength (typically 510 nm) using a microplate
reader.

e Data Analysis:
o Create a standard curve using known concentrations of glucose.

o Convert the absorbance values from the enzymatic reaction to the concentration of
glucose produced.

o Calculate the initial velocity (VO) of the reaction for each erlose concentration.

o Plot VO against the substrate (erlose) concentration and fit the data to the Michaelis-
Menten equation using non-linear regression software to determine Km and Vmax.
Alternatively, use a Lineweaver-Burk plot (1/VO vs. 1/[S]).

Visualizations
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Caption: Potential hydrolysis pathways of erlose by glycoside hydrolases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b089112?utm_src=pdf-body-img
https://www.benchchem.com/product/b089112?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Novel product specificity toward erlose and panose exhibited by multisite engineered
mutants of amylosucrase - PMC [pmc.ncbi.nim.nih.gov]

2. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
3. Glycoside hydrolases - CAZypedia [cazypedia.org]
4. medchemexpress.com [medchemexpress.com]

5. [Some properties of two forms of alpha-glucosidase from Saccharomyces cerevisiae-ll] -
PubMed [pubmed.ncbi.nim.nih.gov]

6. Isolation and characterization of alpha-glucosidase from Aspergillus niger - PubMed
[pubmed.ncbi.nim.nih.gov]

7. mdpi.com [mdpi.com]

8. Production and biochemical characterization of a-glucosidase from Aspergillus niger ITV-
01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]

9. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and
isomaltooligosaccharides - PubMed [pubmed.ncbi.nim.nih.gov]

10. Structure-function analysis of human sucrase-isomaltase identifies key residues required
for catalytic activity - PMC [pmc.ncbi.nim.nih.gov]

11. Hydrolysis of low-molecular-weight oligosaccharides and oligosaccharide alditols by pig
intestinal sucrase/isomaltase and glucosidase/maltase - PubMed [pubmed.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]

13. Kinetics of active alpha-glucoside transport in Saccharomyces cerevisiae - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Erlose as a Substrate
for Glycoside Hydrolases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089112#erlose-as-a-substrate-for-glycoside-
hydrolases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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